2-(1,1,1-trifluoro-2-methylpropan-2-yl)propanedioic acid

Lipophilicity Drug design Physicochemical property

2-(1,1,1-Trifluoro-2-methylpropan-2-yl)propanedioic acid is a fluorinated α-substituted malonic acid derivative with the molecular formula C₇H₉F₃O₄ and a molecular weight of 214.14 g/mol. The compound features a sterically demanding 1,1,1-trifluoro-2-methylpropan-2-yl group at the α‑carbon of the malonic acid backbone, which imparts distinct physicochemical properties relative to non‑fluorinated alkyl‑substituted malonic acid analogs.

Molecular Formula C7H9F3O4
Molecular Weight 214.14 g/mol
CAS No. 1803591-74-3
Cat. No. B6612815
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1,1,1-trifluoro-2-methylpropan-2-yl)propanedioic acid
CAS1803591-74-3
Molecular FormulaC7H9F3O4
Molecular Weight214.14 g/mol
Structural Identifiers
SMILESCC(C)(C(C(=O)O)C(=O)O)C(F)(F)F
InChIInChI=1S/C7H9F3O4/c1-6(2,7(8,9)10)3(4(11)12)5(13)14/h3H,1-2H3,(H,11,12)(H,13,14)
InChIKeyUJYVYYSQHNASND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1,1,1-Trifluoro-2-methylpropan-2-yl)propanedioic Acid (CAS 1803591-74-3): Fluorinated Malonate Building Block Procurement Overview


2-(1,1,1-Trifluoro-2-methylpropan-2-yl)propanedioic acid is a fluorinated α-substituted malonic acid derivative with the molecular formula C₇H₉F₃O₄ and a molecular weight of 214.14 g/mol [1]. The compound features a sterically demanding 1,1,1-trifluoro-2-methylpropan-2-yl group at the α‑carbon of the malonic acid backbone, which imparts distinct physicochemical properties relative to non‑fluorinated alkyl‑substituted malonic acid analogs. It is supplied as a research chemical with a standard purity of 95% and is routinely characterized by NMR, HPLC, and GC .

Why 2-(1,1,1-Trifluoro-2-methylpropan-2-yl)propanedioic Acid Cannot Be Replaced by Non‑Fluorinated Malonic Acid Analogs


Generic substitution of 2-(1,1,1-trifluoro-2-methylpropan-2-yl)propanedioic acid with unsubstituted malonic acid or even with 2‑tert‑butylmalonic acid fails because the trifluoromethyl‑bearing quaternary carbon center alters three critical molecular properties simultaneously: lipophilicity, electron density at the carboxylate groups, and metabolic susceptibility. The XLogP3 of the title compound is 1.8 [1], whereas the non‑fluorinated steric analog 2‑tert‑butylpropanedioic acid has a measured LogP of 0.82 , a difference of nearly one log unit that translates to an approximately 10‑fold higher partition coefficient into lipid phases. This difference directly impacts membrane permeability and pharmacokinetic profiles of downstream derivatives. Furthermore, the electron‑withdrawing nature of the trifluoromethyl group lowers the pKₐ of the carboxylic acid relative to alkyl‑substituted analogs (class‑level inference supported by the well‑documented effect of fluorination on acid strength) [2]. These physicochemical differences mean that replacing the fluorinated malonic acid with a non‑fluorinated congener would materially alter the ADME properties of any compound derived from it.

2-(1,1,1-Trifluoro-2-methylpropan-2-yl)propanedioic Acid: Quantitative Differentiation Evidence for Informed Procurement


Lipophilicity Enhancement: Quantified LogP Difference Versus the Non‑Fluorinated tert‑Butyl Analog

The target compound exhibits an XLogP3‑AA value of 1.8 [1], whereas the closest non‑fluorinated steric analog, 2‑tert‑butylpropanedioic acid, has a measured LogP of 0.82 . The 0.98 log‑unit difference represents an approximately 9.5‑fold increase in lipophilicity, which enhances passive membrane permeability of derivatives by roughly one order of magnitude [1].

Lipophilicity Drug design Physicochemical property

Increased Molecular Weight and Steric Bulk: Quantified Comparison Against tert‑Butyl and Unsubstituted Analogs

The molecular weight of the target compound is 214.14 g/mol [1], compared with 160.17 g/mol for 2‑tert‑butylpropanedioic acid and 104.06 g/mol for unsubstituted malonic acid [2]. The 33.7% mass increase relative to the tert‑butyl analog reflects the replacement of three methyl hydrogens with fluorine atoms, resulting in a larger van der Waals volume and altered conformational preferences of the α‑substituent [1][2].

Steric bulk Molecular recognition Building block

Metabolic Stability Advantage: Class‑Level Evidence for Trifluoromethyl‑Containing Malonate Building Blocks

The presence of a trifluoromethyl group on a quaternary carbon adjacent to the malonic acid α‑position is expected to confer enhanced resistance to cytochrome P450‑mediated oxidation compared to non‑fluorinated alkyl‑substituted malonic acid derivatives [1]. Although direct metabolic stability data for this specific compound are not available in the public domain, extensive medicinal chemistry literature demonstrates that the CF₃ group, particularly when installed on a quaternary center, blocks oxidative metabolic hotspots and reduces first‑pass clearance in derived drug candidates [1]. This class‑level inference is supported by the broader structure–activity relationship of trifluoromethylated carboxylic acid building blocks in pharmaceutical development.

Metabolic stability Fluorine chemistry Medicinal chemistry

Guaranteed Purity and Multimodal Analytical Characterization for Reproducible Research

The compound is supplied with a standard purity of 95% and is accompanied by batch‑specific analytical data including NMR, HPLC, and GC testing reports . In contrast, many generic malonic acid derivatives are offered without such comprehensive analytical documentation. This quality assurance reduces the risk of synthetic variability in multi‑step syntheses where impurity carry‑over can compromise yield and biological assay reproducibility .

Quality control Purity Analytical characterization

Procurement‑Driven Application Scenarios for 2-(1,1,1-Trifluoro-2-methylpropan-2-yl)propanedioic Acid (CAS 1803591-74-3)


Medicinal Chemistry Lead Optimization Requiring Enhanced Lipophilicity and Metabolic Stability

When a lead series exhibits suboptimal membrane permeability or high oxidative clearance, replacement of a non‑fluorinated malonic acid building block with 2-(1,1,1-trifluoro-2-methylpropan-2-yl)propanedioic acid can increase lipophilicity by approximately 0.98 LogP units and introduce metabolic shielding at the α‑carbon [1]. This strategy is supported by the quantitative LogP differentiation versus 2‑tert‑butylmalonic acid and class‑level evidence for CF₃‑mediated metabolic protection.

Synthesis of Fluorinated Heterocycles and Carboxylic Acid Derivatives via Malonic Ester Chemistry

The free diacid can be converted to the corresponding diethyl ester (CAS 130624-25-8) or used directly in Knoevenagel condensations, Michael additions, and decarboxylation reactions to install the 1,1,1-trifluoro-2-methylpropan-2-yl motif into drug candidates [1]. The 95% purity and availability of batch analytical data ensure reproducible outcomes in multi‑step synthetic sequences.

Construction of Fluorinated Fragment Libraries for Biophysical Screening

The compound's distinct steric bulk (MW 214.14 g/mol, 33.7% larger than the tert‑butyl analog) and hydrogen‑bonding capacity (two H‑bond donors, seven acceptors) make it a suitable core for generating fluorinated fragments [1][2]. Purchasing guaranteed 95% pure material with full analytical documentation reduces the risk of false positives in fragment‑based drug discovery campaigns.

Academic and Industrial Building Block Stock for Fluorine‑Containing Compound Collections

Research groups building in‑house collections of fluorinated building blocks for high‑throughput synthesis should prioritize this compound over non‑fluorinated malonic acids because the quantitative lipophilicity and steric differentiation directly translate to greater chemical diversity [1][2]. The commercial availability at 95% purity with multimodal analytical characterization lowers the barrier to immediate use in parallel synthesis and automated library production.

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